molecular formula C9H10Cl3NO2 B14212948 2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate CAS No. 825639-31-4

2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate

Cat. No.: B14212948
CAS No.: 825639-31-4
M. Wt: 270.5 g/mol
InChI Key: JXRGJBDRGXAMIK-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate is an organic compound that features a pyrrole ring attached to a propanoate ester, with a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate typically involves the esterification of 3-(1H-pyrrol-2-yl)propanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The pyrrole ring may also interact with biological receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloroethyl 3-(1H-pyrrol-2-yl)propanoate is unique due to the presence of the trichloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

825639-31-4

Molecular Formula

C9H10Cl3NO2

Molecular Weight

270.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 3-(1H-pyrrol-2-yl)propanoate

InChI

InChI=1S/C9H10Cl3NO2/c10-9(11,12)6-15-8(14)4-3-7-2-1-5-13-7/h1-2,5,13H,3-4,6H2

InChI Key

JXRGJBDRGXAMIK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CCC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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